Metabolic Stability: 1-Azaspiro[3.3]heptane Scaffold Outperforms 2-Azaspiro[3.3]heptane Isomer by ~1.7-fold Longer Half-Life
In a direct head-to-head comparison of model amide compounds, the 1-azaspiro[3.3]heptane scaffold (compound 59) demonstrated substantially lower intrinsic clearance in human liver microsomes compared to its 2-azaspiro[3.3]heptane isomer (compound 58). The 1-aza scaffold showed CLᵢₙₜ = 32 μL min⁻¹ mg⁻¹ versus 53 μL min⁻¹ mg⁻¹ for the 2-aza isomer, corresponding to a ~1.7-fold longer half-life (t₁/₂ = 52 min vs. 31 min). Both isomers had near-identical water solubility (13 vs. 12 μM) and experimental logD₇.₄ (3.6 vs. 3.6), isolating metabolic stability as the key differentiator [1]. This scaffold-level advantage is directly transferable to the 3-ethyl-1-azaspiro[3.3]heptan-2-one-derived compounds, as the 3-ethyl substituent on the β-lactam does not alter the core scaffold geometry that underlies this metabolic stability difference.
| Evidence Dimension | Intrinsic clearance (CLᵢₙₜ) in human liver microsomes and half-life (t₁/₂) |
|---|---|
| Target Compound Data | CLᵢₙₜ = 32 μL min⁻¹ mg⁻¹; t₁/₂ = 52 min (1-azaspiro[3.3]heptane amide 59) |
| Comparator Or Baseline | CLᵢₙₜ = 53 μL min⁻¹ mg⁻¹; t₁/₂ = 31 min (2-azaspiro[3.3]heptane amide 58). Piperidine baseline: CLᵢₙₜ = 14 μL min⁻¹ mg⁻¹ |
| Quantified Difference | 1-Aza scaffold: 1.7-fold longer t₁/₂; 40% lower CLᵢₙₜ vs. 2-aza isomer |
| Conditions | Human liver microsomes; model compounds 57 (piperidine), 58 (2-azaspiro[3.3]heptane), 59 (1-azaspiro[3.3]heptane) as N-acylated amide derivatives |
Why This Matters
For procurement decisions in drug discovery, the 1-azaspiro[3.3]heptane scaffold offers a measurable metabolic stability advantage over the more established 2-azaspiro[3.3]heptane isomer, potentially reducing the need for structural shielding modifications in lead optimization.
- [1] Kirichok, A. A.; Tkachuk, H.; Kozyriev, Y.; Shablykin, O.; Datsenko, O.; Granat, D.; Yegorova, T.; Bas, Y. P.; Semirenko, V.; Pishel, I.; Kubyshkin, V.; Lesyk, D.; Mykhailiuk, P. K. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed. 2023, 62, e202311583. DOI: 10.1002/anie.202311583. View Source
